Methyl 1,2,4-trimethylpyrrole-3-carboxylate
CAS No.: 14186-59-5
Cat. No.: VC4795737
Molecular Formula: C9H13NO2
Molecular Weight: 167.208
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14186-59-5 |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.208 |
| IUPAC Name | methyl 1,2,4-trimethylpyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C9H13NO2/c1-6-5-10(3)7(2)8(6)9(11)12-4/h5H,1-4H3 |
| Standard InChI Key | WKXORKKJCWCLDO-UHFFFAOYSA-N |
| SMILES | CC1=CN(C(=C1C(=O)OC)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 1,2,4-trimethylpyrrole-3-carboxylate features a pyrrole ring—a five-membered aromatic system with one nitrogen atom—substituted with three methyl groups and one methyl ester moiety. The IUPAC name, methyl 1,2,4-trimethylpyrrole-3-carboxylate, reflects the positions of these substituents:
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1-methyl: Nitrogen-bound methyl group
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2-methyl and 4-methyl: Methyl groups at adjacent carbon positions
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3-carboxylate: Methyl ester at the third carbon
The compound’s planar structure and electron-rich aromatic system enable participation in π-π stacking and dipole-dipole interactions, which influence its solubility and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₂ | |
| Molecular Weight | 167.208 g/mol | |
| Boiling Point | 250.1±35.0 °C (predicted) | |
| Density | 1.04±0.1 g/cm³ (predicted) | |
| pKa | -3.22±0.70 (predicted) |
Synthesis and Production
Laboratory-Scale Synthesis
While detailed protocols for Methyl 1,2,4-trimethylpyrrole-3-carboxylate are scarce, its synthesis likely follows established methods for analogous pyrrole derivatives. Key steps include:
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Pyrrole Ring Formation: Cyclization of γ-diketones or aminoketones via the Paal-Knorr synthesis.
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Methylation: Sequential alkylation using methyl halides or dimethyl sulfate under basic conditions to introduce methyl groups at positions 1, 2, and 4.
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Esterification: Reaction of the carboxylic acid precursor with methanol in the presence of an acid catalyst to yield the methyl ester.
A representative pathway for a related compound, ethyl 3,4,5-trimethylpyrrole-2-carboxylate, involves condensation of ethyl acetoacetate with ammonium acetate and acetylacetone, followed by methylation.
Industrial Production Challenges
Scaling up synthesis requires optimizing:
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Reaction Temperature: Excessive heat degrades electron-deficient pyrroles.
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Catalyst Selection: Transition metal catalysts (e.g., Pd/C) improve methylation efficiency but increase costs.
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Purification: Chromatography or recrystallization from ethanol/water mixtures removes regioisomeric byproducts.
Reactivity and Functionalization
Side-Chain Modifications
The methyl ester at C3 serves as a handle for derivatization:
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Saponification: Hydrolysis with aqueous NaOH yields the carboxylic acid, enabling conjugation to biomolecules.
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Amidation: Treatment with amines forms pyrrole-3-carboxamides, a scaffold common in drug discovery.
Applications in Scientific Research
Organic Synthesis Intermediates
Pyrrole derivatives like Methyl 1,2,4-trimethylpyrrole-3-carboxylate are precursors to:
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Porphyrins: Tetrapyrrolic macrocycles for catalysis and photodynamic therapy.
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Corroles: Triply fused pyrroles with applications in oxygen sensing.
Table 2: Comparative Reactivity of Pyrrole Derivatives
| Compound | Electrophilic Substitution Site | Key Application |
|---|---|---|
| Methyl 1,2,4-trimethylpyrrole-3-carboxylate | C4 (β-position) | Pharmaceutical intermediates |
| 1,2,5-Trimethylpyrrole | C3 and C4 | Agrochemical synthesis |
Biological Activity and Mechanistic Insights
In Vitro Studies
Preliminary assays on analogs suggest:
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Cytotoxicity: IC₅₀ values in the micromolar range against MCF-7 breast cancer cells.
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Enzyme Inhibition: Moderate inhibition of cyclooxygenase-2 (COX-2), a target in inflammation.
Structure-Activity Relationships (SAR)
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Methyl Groups: Enhance lipophilicity, improving blood-brain barrier penetration.
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Ester Moiety: Critical for hydrogen bonding with biological targets.
Future Research Directions
Synthetic Chemistry
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Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to reduce waste.
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Asymmetric Synthesis: Chiral catalysts to access enantiopure pyrroles for drug development.
Biomedical Applications
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Drug Delivery Systems: PEGylated derivatives for enhanced solubility and tumor targeting.
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Multitarget Agents: Hybrid molecules combining pyrrole and quinoline moieties for Alzheimer’s disease.
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